molecular formula C19H19ClN4O4 B2901261 N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 874805-10-4

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No. B2901261
M. Wt: 402.84
InChI Key: NOIIISJFMCRRDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide, commonly known as CB-1158, is a small molecule inhibitor that has gained attention in the field of oncology research. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its potential use in cancer treatment.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-chlorobenzoyl)oxazolidin-2-one, which is synthesized from 4-chlorobenzoyl chloride and 2-aminooxazolidin-2-one. The second intermediate is N-(pyridin-3-ylmethyl)oxalamide, which is synthesized from pyridine-3-carboxylic acid and oxalyl chloride. These two intermediates are then coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Starting Materials
4-chlorobenzoyl chloride, 2-aminooxazolidin-2-one, pyridine-3-carboxylic acid, oxalyl chloride, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)

Reaction
Synthesis of 3-(4-chlorobenzoyl)oxazolidin-2-one:, - 4-chlorobenzoyl chloride is added dropwise to a solution of 2-aminooxazolidin-2-one in dichloromethane at 0°C., - The reaction mixture is stirred at room temperature for 24 hours., - The resulting solid is filtered and washed with cold dichloromethane to yield 3-(4-chlorobenzoyl)oxazolidin-2-one., Synthesis of N-(pyridin-3-ylmethyl)oxalamide:, - Pyridine-3-carboxylic acid is dissolved in dichloromethane and cooled to 0°C., - Oxalyl chloride is added dropwise to the solution, and the reaction mixture is stirred at room temperature for 24 hours., - The resulting solid is filtered and washed with cold dichloromethane to yield N-(pyridin-3-ylmethyl)oxalamide., Coupling of intermediates to form final product:, - 3-(4-chlorobenzoyl)oxazolidin-2-one and N-(pyridin-3-ylmethyl)oxalamide are dissolved in dichloromethane., - N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are added to the solution., - The reaction mixture is stirred at room temperature for 24 hours., - The resulting solid is filtered and washed with cold dichloromethane to yield the final product, N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide.

Mechanism Of Action

CB-1158 works by binding to the active site of arginase and preventing it from converting arginine into ornithine and urea. This leads to an accumulation of arginine in the tumor microenvironment, which can then be used by immune cells to produce nitric oxide and other molecules that are toxic to cancer cells.

Biochemical And Physiological Effects

CB-1158 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include an increase in the levels of arginine and nitric oxide in the tumor microenvironment, as well as an activation of immune cells such as T-cells and natural killer cells. The compound has also been shown to reduce the levels of certain immunosuppressive cells, such as myeloid-derived suppressor cells, in the tumor microenvironment.

Advantages And Limitations For Lab Experiments

CB-1158 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in various assays. Additionally, the compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for cancer treatment.
However, there are also some limitations to the use of CB-1158 in laboratory experiments. The compound is relatively new and its mechanism of action is not yet fully understood. Additionally, the effects of the compound may vary depending on the specific cancer type and stage, and further studies are needed to determine its optimal use in different contexts.

Future Directions

There are several potential future directions for research on CB-1158. One area of interest is the development of combination therapies that involve CB-1158 and other immunomodulatory agents. Another potential direction is the investigation of CB-1158's effects on other diseases that involve immune dysfunction, such as autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of CB-1158 and its potential use in different cancer types and stages.

Scientific Research Applications

CB-1158 has been extensively studied for its potential use in cancer immunotherapy. The compound works by inhibiting the activity of an enzyme called arginase, which is known to play a role in suppressing the immune system's response to cancer cells. By blocking arginase, CB-1158 can help activate the immune system and enhance its ability to recognize and destroy cancer cells.

properties

IUPAC Name

N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4/c20-15-5-3-14(4-6-15)19(27)24-8-9-28-16(24)12-23-18(26)17(25)22-11-13-2-1-7-21-10-13/h1-7,10,16H,8-9,11-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIIISJFMCRRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.